(5-(4-Chlorophenyl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZPUDQLZYPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622290 | |
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260180-20-8 | |
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-pyridin-3-yl Methanamine Precursor
The Suzuki-Miyaura cross-coupling strategy begins with the preparation of a brominated pyridine intermediate. 5-Bromo-pyridin-3-yl methanamine is synthesized via directed ortho-metallation of pyridine-3-carboxamide, followed by bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane at −78°C. The amine group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps.
Coupling with 4-Chlorophenyl Boronic Acid
The Boc-protected intermediate is subjected to Suzuki-Miyaura coupling with 4-chlorophenyl boronic acid under palladium catalysis. A mixture of PdCl₂(dppf) (5 mol%), potassium carbonate (2 eq), and tetrabutylammonium bromide (TBAB) in a 1:1 toluene/water solvent system is heated at 80°C for 12 hours. This step achieves regioselective introduction of the 4-chlorophenyl group at the pyridine’s 5-position, yielding (5-(4-chlorophenyl)pyridin-3-yl)methanamine-Boc with an 85% isolated yield.
Deprotection and Final Product Isolation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours. After neutralization with aqueous sodium bicarbonate, the free amine is extracted into ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1). The final product is obtained as a pale-yellow solid (mp 132–133°C).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | Toluene/H₂O | 80 | 85 |
| Pd(PPh₃)₄ | DME/H₂O | 100 | 72 |
| NiXantphos/Pd | CPME/H₂O | 60 | 68 |
Reductive Amination of Ketone Intermediates
Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)ketone
The ketone precursor is prepared via Grignard addition to a pyridine-3-carboxamide. N-Methoxy-N,5-dimethylpyrazine-2-carboxamide (1.0 eq) is treated with 4-chlorophenyl magnesium bromide (1.2 eq) in tetrahydrofuran (THF) at 0°C under nitrogen. After quenching with saturated ammonium chloride, the crude product is purified by column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the ketone as a thick liquid (70%).
Microwave-Assisted Reductive Amination
The ketone undergoes reductive amination using sodium cyanoborohydride (1.5 eq) and ammonium acetate (15 eq) in ethanol. The reaction is irradiated in a microwave reactor at 90°C for 30 minutes, achieving complete conversion. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and solvent evaporation. The product is isolated as a viscous liquid (90% yield) and characterized via ¹H NMR (δ 8.65 ppm, pyridine-H) and IR (3369 cm⁻¹, N-H stretch).
Key Advantages:
-
Microwave irradiation reduces reaction time from 12 hours to 30 minutes.
-
Sodium cyanoborohydride selectively reduces imine intermediates without affecting aromatic chlorides.
Sequential Grignard Addition and Reductive Amination
Formation of Pyridin-3-yl Methanol Intermediate
Pyridine-3-carboxaldehyde is reacted with 4-chlorophenyl magnesium bromide in THF at −10°C to form (pyridin-3-yl)(4-chlorophenyl)methanol. The alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in DCM (82% yield).
Reductive Amination to Methanamine
The ketone is treated with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane at 50°C for 6 hours. This two-step sequence affords the target amine in 75% overall yield, with >95% purity by HPLC.
Challenges and Solutions:
-
Regioselectivity: Competing formation of 3- and 5-substituted pyridines is mitigated by steric hindrance from the 4-chlorophenyl group.
-
Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the amine from unreacted ketone.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Catalytic Cost |
|---|---|---|---|---|
| Suzuki-Miyaura | 85 | 98 | 12 h | High |
| Reductive Amination | 90 | 95 | 0.5 h | Moderate |
| Grignard/STAB | 75 | 92 | 6 h | Low |
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to modify the pyridine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or nitriles, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GIST) and other cancers . The inhibition of this kinase is crucial for developing therapies against cancers driven by mutations in the c-KIT gene.
Neuropharmacology
This compound has also been investigated for its potential use in treating neuropsychiatric disorders. Its structural analogs have demonstrated efficacy in managing symptoms associated with schizophrenia and bipolar disorder . The mechanism involves modulation of neurotransmitter systems, which is pivotal for therapeutic interventions in these conditions.
Material Science
Catalysis
The compound's unique structure allows it to serve as a ligand in coordination chemistry. Recent studies have reported the synthesis of nickel complexes using this compound as a ligand, which showed promising catalytic activity in various organic transformations . These complexes can facilitate reactions such as cross-coupling and hydrogenation, making them valuable in synthetic chemistry.
Crystal Engineering
The ability to form stable crystalline structures has been explored with this compound. Research has highlighted the formation of novel coordination polymers that exhibit interesting optical properties, which could be harnessed for applications in photonics and optoelectronics . The design of such materials is essential for developing advanced functional devices.
Environmental Science
Chemical Sensors
this compound has been studied for its potential application in chemical sensors due to its ability to interact with various analytes. Its derivatives can be modified to enhance sensitivity and selectivity for detecting environmental pollutants or biological markers . This application is particularly relevant for developing low-cost, efficient sensing devices.
Case Studies
Mechanism of Action
The mechanism by which (5-(4-Chlorophenyl)pyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|---|
| [5-(4-Chlorophenyl)pyridin-3-yl]methanamine | Cl (para) | C₁₂H₁₁ClN₂ | 218.69 | Enhanced π-π stacking; moderate lipophilicity |
| [5-(4-Methylphenyl)pyridin-3-yl]methanamine | CH₃ (para) | C₁₃H₁₄N₂ | 198.27 | Increased lipophilicity; electron-donating effect |
| [5-(3-Chlorophenyl)pyridin-3-yl]methanamine | Cl (meta) | C₁₂H₁₁ClN₂ | 218.69 | Altered steric interactions; potential for varied binding modes |
Key Observations :
Heterocyclic Modifications
Replacing the phenyl ring with other aromatic systems introduces distinct electronic and steric profiles:
Key Observations :
Functional Group Variations
Modifications to the aminomethyl group or adjacent substituents influence reactivity and bioactivity:
Key Observations :
- Boronate Esters : Serve as intermediates in synthesis but may introduce stability challenges under physiological conditions .
Biological Activity
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine, a compound featuring a pyridine ring substituted with a 4-chlorophenyl group, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including data tables and case studies, to provide a comprehensive overview.
The compound possesses the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 219.68 g/mol
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In particular, studies have focused on its effects against various cancer cell lines.
-
MCF-7 Cell Line :
- The compound demonstrated an IC value of approximately 10.10 µg/mL against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity.
- Substituted derivatives showed enhanced activity; for instance, modifications led to IC values as low as 3.77 µg/mL when combined with specific aryl groups .
- HepG2 Cell Line :
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains.
-
Antibacterial Activity :
- Compounds derived from this structure showed moderate to high antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 20 µg/mL to 40 µg/mL .
- A notable derivative exhibited an MIC of 15 µg/mL against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- Antifungal Activity :
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways.
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Base Compound | MCF-7 | 10.10 |
| Derivative A | MCF-7 | 3.77 |
| Derivative B | HepG2 | 8.50 |
Study 2: Antimicrobial Screening
In another investigation, several derivatives were synthesized and screened for their antimicrobial properties against various pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Base Compound | E. coli | 30 |
| Derivative C | S. aureus | 20 |
| Derivative D | C. albicans | 25 |
The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific cellular targets:
Q & A
Q. Characterization :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 235.0636) .
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsional conformations, and non-covalent interactions (e.g., hydrogen bonding).
- Sample Preparation : Crystallize the compound via vapor diffusion using ethanol/water mixtures .
- Refinement : Use SHELXL for small-molecule refinement to model thermal parameters and occupancy ratios. The chlorophenyl group often exhibits planar geometry with a dihedral angle of 15–25° relative to the pyridine ring .
Example : A related compound, (6-(difluoromethoxy)pyridin-3-yl)methanamine, showed a C–N bond length of 1.45 Å, consistent with sp³ hybridization at the methanamine carbon .
What strategies optimize synthetic yield while minimizing by-products in large-scale synthesis?
Advanced Research Question
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. PdCl₂(dppf) increases yield by 20% in aryl-pyridine couplings .
- Solvent Optimization : Replace dioxane with toluene/EtOH mixtures to reduce polar by-products.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol) to isolate the product at >95% purity .
Data Contradiction Note : Yields vary (50–85%) due to residual palladium or unreacted boronic acid. ICP-MS is recommended to quantify Pd contamination (<10 ppm) .
How do researchers resolve discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions in activity (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Variations in cell lines (e.g., NCI-H522 vs. MCF-7) or serum concentrations .
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact dose-response curves. Validate purity via orthogonal methods (NMR, LC-MS) .
- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Case Study : A 4-chlorophenyl-triazole analog showed GP = 68.09% in NCI-H522 cells but only 30% in HT-29 due to differential expression of c-Met kinase .
What mechanistic studies are recommended to explore this compound’s pharmacological potential?
Advanced Research Question
- Target Identification : Perform kinome-wide profiling or computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., c-Met) .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (human liver microsomes, NADPH cofactor) .
- SAR Studies : Modify the methanamine group (e.g., alkylation or acylation) to evaluate bioactivity changes. For example, N-methylation reduces solubility but enhances blood-brain barrier penetration .
How does the 4-chlorophenyl group influence electronic properties and reactivity?
Advanced Research Question
- Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal the electron-withdrawing Cl group reduces pyridine’s electron density, lowering LUMO energy (-1.8 eV) and enhancing electrophilic reactivity .
- Experimental Validation : Cyclic voltammetry shows a redox peak at -0.75 V (vs. Ag/AgCl), correlating with increased oxidative stability compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
